molecular formula C11H14BrN5 B12545285 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine CAS No. 143591-62-2

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

カタログ番号: B12545285
CAS番号: 143591-62-2
分子量: 296.17 g/mol
InChIキー: VZCYSYZVWZAODO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a bromine atom at position 3 and a 4-methylpiperazine substituent at position 7. This scaffold is recognized for its versatility in drug discovery, with modifications at these positions influencing biological activity, receptor affinity, and pharmacokinetic properties .

特性

CAS番号

143591-62-2

分子式

C11H14BrN5

分子量

296.17 g/mol

IUPAC名

3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3

InChIキー

VZCYSYZVWZAODO-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)C2=NC=CN3C2=NC=C3Br

製品の起源

United States

準備方法

Key Synthetic Routes and Strategic Approaches

Core Imidazo[1,2-a]pyrazine Formation

The imidazo[1,2-a]pyrazine scaffold is typically constructed via condensation between 2-aminopyrazine and α-halogenated carbonyl compounds. For 3-bromo-8-(4-methylpiperazin-1-yl) derivatives, two primary routes dominate:

Condensation with α-Bromoketones

A widely reported method involves reacting 2-aminopyrazine with α-bromoketones under refluxing methanol or ethanol. For example:

  • Reactants : 2-Aminopyrazine + 2-bromo-1-(4-methylpiperazin-1-yl)ethanone
  • Conditions : 12-hour reflux in methanol, yielding 8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine intermediates.
Cyclization via Chloroacetaldehyde

Alternative approaches use chloroacetaldehyde in DMF or methanol to form the imidazo[1,2-a]pyrazine core before functionalization.

Bromination Strategies

Direct bromination of the imidazo[1,2-a]pyrazine core is challenging due to regioselectivity issues. Two methods are prevalent:

Electrophilic Aromatic Bromination
  • Reagents : N-Bromosuccinimide (NBS) in acetic acid or DMF
  • Yield : 60–75% for 3-bromo derivatives.
  • Selectivity : Controlled by electron-donating substituents (e.g., piperazine groups).
Pre-Brominated Intermediates

Step-by-Step Preparation Methods

Method A: Sequential Condensation and Bromination

Step Reaction Component Conditions Yield Reference
1 2-Aminopyrazine + 4-methylpiperazine-1-carbaldehyde Ethanol, 80°C, 8h 85%
2 Bromination with NBS DMF, 0°C→RT, 12h 68%
3 Purification Column chromatography (EtOAc/hexane) 92% purity

Advantages : High modularity for substituent variation.
Limitations : Requires strict temperature control during bromination.

Method B: Pre-Functionalized Building Blocks

Step Reaction Component Conditions Yield Reference
1 3-Bromo-2-aminopyrazine synthesis HBr/AcOH, 24h 73%
2 Condensation with 4-methylpiperazine-1-acetaldehyde MeOH, reflux, 6h 81%
3 Cyclization HCl/EtOH, 60°C, 4h 89%

Advantages : Avoids post-cyclization bromination challenges.
Limitations : Limited commercial availability of 3-bromo-2-aminopyrazine.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Bromination solvent DMF > AcOH +15% yield
Cyclization temp 60°C vs. RT +22% yield
Catalyst loading 5 mol% Pd vs. 10 mol% No significant difference

Analytical Characterization Data

Spectroscopic Properties

Technique Key Data Reference
¹H NMR (400 MHz, CDCl₃) δ 3.15 (t, J=4.8 Hz, 4H, piperazine), 2.45 (s, 3H, N-CH₃), 7.82 (s, 1H, imidazo-H)
¹³C NMR 154.2 (C-Br), 136.5 (imidazo-C), 54.3 (piperazine-C)
HRMS m/z 296.17 [M+H]⁺ (calc. 296.17)

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA/MeCN gradient).
  • Storage : Stable at −20°C for 12 months; degrades 15% at RT/6 months.

Applications and Derivative Synthesis

Kinase Inhibitor Precursors

The compound serves as an intermediate for:

  • BCR-ABL inhibitors : Via Sonogashira coupling to aryl acetylenes.
  • Antibacterial agents : Functionalization at C-8 position.

Structure-Activity Relationship (SAR) Insights

  • Bromine position : 3-Bromo substitution enhances kinase binding affinity by 3× vs. 2-bromo analogues.
  • Piperazine moiety : N-Methylation improves solubility (LogP reduction: 1.2→0.8).

化学反応の分析

Types of Reactions

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with imidazo[1,2-a]pyrazine structures exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.

Key Findings:

  • A study demonstrated that 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine analogs showed significant inhibition of tumor growth in vitro and in vivo models .
  • The compound's mechanism of action involves targeting specific kinases involved in cancer proliferation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Summary of Biological Activities:

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in cancer cell lines

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological applications. Studies have indicated that related compounds can cross the blood-brain barrier, making them candidates for treating neurological disorders.

Case Study:

  • A related compound demonstrated neuroprotective effects in models of neurodegeneration, suggesting that 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine may have similar effects .

Synthesis and Derivatives

The synthesis of 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine involves several steps, often starting from simpler imidazo[1,2-a]pyrazine derivatives. Various synthetic routes have been explored to optimize yield and purity.

Key Synthetic Pathways:

StepDescription
1Bromination of imidazo[1,2-a]pyrazine
2Introduction of the piperazine moiety
3Purification and characterization via NMR and HPLC

作用機序

類似化合物との比較

Structural Analogues by Substituent Position

The biological profile of imidazo[1,2-a]pyrazines is highly dependent on substituent placement. Below is a comparative analysis of key analogues:

Table 1: Substituent Patterns and Structural Features
Compound Name/Reference Substituents Core Structure Key Features
Target Compound 3-Br, 8-(4-methylpiperazin-1-yl) Imidazo[1,2-a]pyrazine Bromo at 3 enhances stability; piperazine at 8 improves solubility .
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine 8-(piperazinyl) Imidazo[1,2-a]pyrazine High α2-adrenergic receptor selectivity (Ki = 25 nM).
5-Bromoimidazo[1,2-a]pyrazine 5-Br Imidazo[1,2-a]pyrazine Cardiac stimulation via cAMP modulation; PDE inhibition.
8-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyrido[3,2-e]pyrazine 8-(4-methylpiperazin-1-yl) Imidazo[1,2-a]pyrido-pyrazine Hypoxia-selective cytotoxicity (15.3-fold differential in vitro).
2-Phenylimidazo[1,2-a]pyrazin-3-amine 2-Ph, 3-NH2 Imidazo[1,2-a]pyrazine Antiviral activity against influenza A virus (IC50 ~5–7 µM).
Key Observations:
  • Position 3 Bromination : Bromine at position 3 (target compound) contrasts with 5-bromo derivatives (), which exhibit phosphodiesterase (PDE) inhibition. This suggests positional bromination diversifies target engagement.
  • Position 8 Piperazine : The 4-methylpiperazine group in the target compound mirrors analogues in and , which show enhanced receptor binding (α2-adrenergic) or hypoxia-selective cytotoxicity.
Key Insights:
  • Anticancer Activity : Pyridine derivatives (e.g., 12b in ) exhibit superior cytotoxicity compared to pyrazine-based compounds, likely due to altered electronic properties . The target compound’s bromine and piperazine may offset this via unique target interactions.

生物活性

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities. The presence of the bromine atom and the piperazine moiety enhances its interaction with biological targets.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit notable anticancer properties. For instance, compounds similar to 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine have shown effectiveness against various cancer cell lines, including breast (MCF-7), liver (HepG2), and skin (A375) cancers. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1 .

Cell Line IC50 (µM) Mechanism
MCF-75.5Apoptosis via caspase activation
HepG24.8Inhibition of proliferation
A3756.2Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 140 to 290 µg/mL .

The biological activity of 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as EGFR and Aurora kinases . This inhibition disrupts signaling pathways that promote tumor growth.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, reducing oxidative stress in cells, which is crucial for maintaining cellular integrity and function.

Case Studies

Several studies highlight the efficacy of imidazo[1,2-a]pyrazines in preclinical models:

  • Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with an imidazo[1,2-a]pyrazine derivative resulted in a significant reduction in cell viability and increased apoptosis compared to controls. The compound's IC50 was determined to be approximately 5 µM .
  • Antibacterial Efficacy : Research evaluating the antibacterial effects against multiple strains showed that the compound exhibited strong activity against resistant strains of bacteria, suggesting potential use as a therapeutic agent in treating infections caused by multidrug-resistant pathogens .

Q & A

Q. What are the common synthetic methodologies for 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine?

The synthesis typically involves multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) using diaminopyrazines, aldehydes, and isocyanides under mild conditions . Alternatively, iodine-catalyzed reactions in ethanol or isopropyl alcohol enable efficient cyclization of 2-aminopyrazine derivatives with aryl aldehydes and tert-butyl isocyanide . Substitution reactions at the 8-position with 4-methylpiperazine can be achieved via nucleophilic aromatic substitution (SNAr) using halogenated precursors (e.g., 8-chloroimidazo[1,2-a]pyrazine) in polar aprotic solvents with a base like DIPEA .

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. For example:

  • 1^1H NMR distinguishes aromatic protons (e.g., δ 8.45 ppm for pyrazine protons) and methylpiperazine substituents (δ 2.5–3.5 ppm for N–CH3_3) .
  • 13^{13}C NMR identifies quaternary carbons (e.g., bridgehead nitrogen atoms at δ 147–150 ppm) .
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) . IR spectroscopy confirms functional groups like amines (3350 cm1^{-1}) .

Q. What governs the reactivity of the imidazo[1,2-a]pyrazine core?

Electron density calculations predict electrophilic substitution at position 3 (highest electron density) and nucleophilic substitution at positions 5 and 8 . Bromination at position 3 is favored due to resonance stabilization, while the 8-position is amenable to SNAr with amines like 4-methylpiperazine .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Substituent position : 8-position piperazine derivatives (e.g., 4-methylpiperazine) enhance α2_2-adrenergic receptor selectivity (e.g., 70-fold selectivity over α1_1 receptors) .
  • Bromine at position 3 : Stabilizes the scaffold and facilitates further functionalization (e.g., Suzuki coupling for biaryl derivatives) .
  • Hybrid pharmacophores : Pyrazole conjugates (e.g., compound 3h ) show NF-κB inhibition (IC50_{50} = 1.02 µM) by disrupting IκBα phosphorylation .

Q. What mechanisms underlie its anti-inflammatory and anticancer effects?

  • NF-κB pathway inhibition : Compound 3h reduces pro-inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers (MDA, MPO) in cecal ligation and puncture (CLP) sepsis models .
  • Apoptosis induction : Western blotting and annexin-PI assays confirm downregulation of Bcl-2 and caspase-3 activation .
  • Telomerase inhibition : Imidazo[1,2-a]pyrazine derivatives disrupt telomerase activity in cancer cells, validated via TRAP assays .

Q. What experimental models are used to evaluate efficacy?

  • In vitro :
    • MTT assays for cytotoxicity (e.g., IC50_{50} = 11 µM against HepG2) .
    • Fluorescence polarization for receptor binding (e.g., α2_2-adrenergic Kd_d = 2.1 nM) .
  • In vivo :
    • CLP-induced sepsis in rats : Measures lung inflammation via H&E staining and bronchoalveolar lavage fluid analysis .
    • Ob/ob mice : Evaluates hypoglycemic activity through glucose tolerance tests .

Q. How are fluorescence properties leveraged in biological studies?

Derivatives with 4-aminophenyl or nitrophenyl substituents exhibit strong fluorescence (λem_{em} = 850 nm in acetonitrile), enabling use as chemosensors for cellular imaging . Solvent polarity studies (e.g., blue shifts in acetonitrile) guide applications in live-cell tracking .

Q. How is selectivity for therapeutic targets optimized?

  • Conformational analysis : Molecular modeling (e.g., comparing 2a and mianserin) identifies steric and electronic constraints for α2_2-adrenergic receptor binding .
  • Receptor subtype profiling : Radioligand displacement assays (e.g., [3^3H]clonidine vs. [3^3H]prazosin) quantify α2_21_1 selectivity ratios .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。